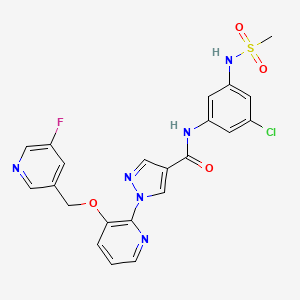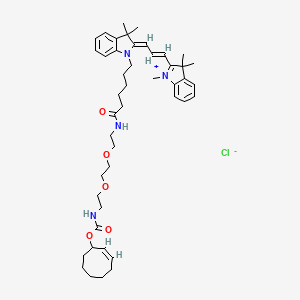
Cy3-PEG2-TCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG2-TCO is a dye derivative of Cyanine 3 (Cy3) that contains two polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) group. This compound is primarily used in scientific research for its fluorescent properties and its ability to undergo inverse electron demand Diels-Alder reactions with tetrazine-functionalized molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3-PEG2-TCO is synthesized by attaching a trans-cyclooctene (TCO) group to a Cyanine 3 (Cy3) dye derivative that contains two polyethylene glycol (PEG) units. The synthesis involves multiple steps, including the preparation of the Cy3 dye, the incorporation of PEG units, and the attachment of the TCO group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG2-TCO primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The iEDDA reaction typically involves the use of tetrazine-functionalized molecules as reagents. The reaction conditions are mild and can be carried out in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable covalent adduct. This product retains the fluorescent properties of the Cy3 dye, making it useful for imaging and detection applications .
Scientific Research Applications
Cy3-PEG2-TCO has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Cy3-PEG2-TCO involves its ability to undergo inverse electron demand Diels-Alder reactions with tetrazine-functionalized molecules. The TCO group on this compound reacts with the tetrazine group, forming a stable covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and detection of target molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy3-PEG2-TCO: Similar to Cy3-PEG2-TCO but features a sulfonate group that increases its solubility in water.
Cy5-PEG2-TCO: A derivative of Cyanine 5 (Cy5) with similar properties but different excitation and emission wavelengths.
Cy7-PEG2-TCO: A derivative of Cyanine 7 (Cy7) with longer excitation and emission wavelengths, suitable for near-infrared imaging.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for a wide range of fluorescence-based applications. Its ability to undergo iEDDA reactions with high specificity and efficiency further enhances its utility in scientific research .
Properties
Molecular Formula |
C45H63ClN4O5 |
|---|---|
Molecular Weight |
775.5 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h10,13-16,18-19,21-26,35H,6-9,11-12,17,20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b19-10+; |
InChI Key |
ZGHZYWVOQHWRNL-ZIOFAICLSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


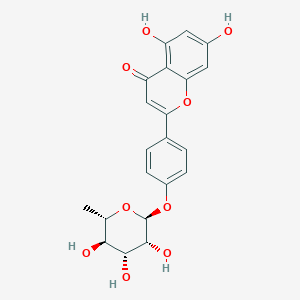
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

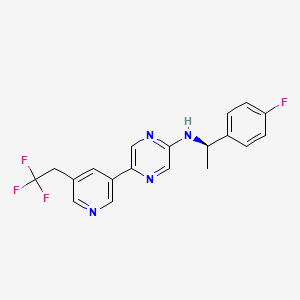
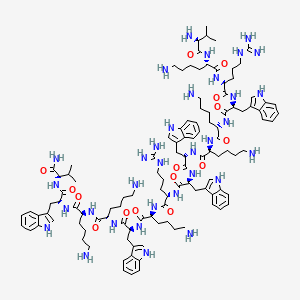
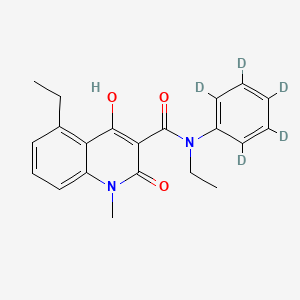
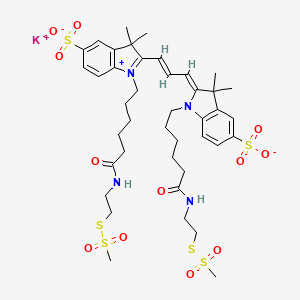
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
